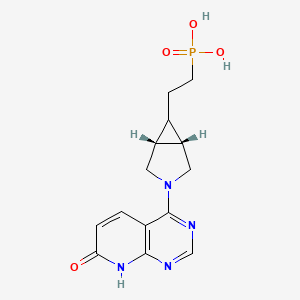
Enpp-1-IN-20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enpp-1-IN-20 is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in the hydrolysis of extracellular nucleotides.
Méthodes De Préparation
The synthesis of Enpp-1-IN-20 involves several steps, starting with the preparation of the core pyrido[2,3-d]pyrimidin-7-one structure. This is typically achieved through a series of condensation reactions involving appropriate starting materials under controlled conditions. The final product is purified using standard chromatographic techniques to ensure high purity. Industrial production methods may involve optimization of reaction conditions to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Enpp-1-IN-20 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.
Applications De Recherche Scientifique
Enpp-1-IN-20 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of ENPP1 and its effects on nucleotide metabolism.
Biology: Investigated for its role in modulating immune responses through the STING pathway.
Medicine: Explored for potential therapeutic applications in cancer treatment due to its ability to enhance anti-tumor immune responses.
Industry: Utilized in the development of new drugs targeting ENPP1 and related pathways
Mécanisme D'action
Enpp-1-IN-20 exerts its effects by inhibiting the enzymatic activity of ENPP1, which is responsible for the hydrolysis of extracellular nucleotides. This inhibition leads to an accumulation of cyclic GMP-AMP (cGAMP), a key activator of the STING pathway. Activation of the STING pathway results in the production of interferons and other cytokines, which enhance the immune response against tumors .
Comparaison Avec Des Composés Similaires
Enpp-1-IN-20 is unique due to its high potency and specificity for ENPP1. Similar compounds include:
Propriétés
Formule moléculaire |
C14H17N4O4P |
|---|---|
Poids moléculaire |
336.28 g/mol |
Nom IUPAC |
2-[(1S,5R)-3-(7-oxo-8H-pyrido[2,3-d]pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl]ethylphosphonic acid |
InChI |
InChI=1S/C14H17N4O4P/c19-12-2-1-9-13(17-12)15-7-16-14(9)18-5-10-8(11(10)6-18)3-4-23(20,21)22/h1-2,7-8,10-11H,3-6H2,(H2,20,21,22)(H,15,16,17,19)/t8?,10-,11+ |
Clé InChI |
SQGOUGLKAOTADC-UQPYNNQESA-N |
SMILES isomérique |
C1[C@@H]2[C@@H](C2CCP(=O)(O)O)CN1C3=NC=NC4=C3C=CC(=O)N4 |
SMILES canonique |
C1C2C(C2CCP(=O)(O)O)CN1C3=NC=NC4=C3C=CC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate](/img/structure/B15135484.png)

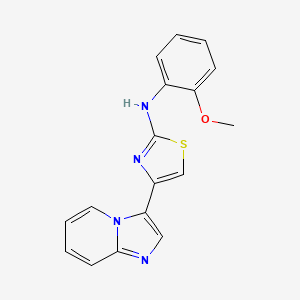
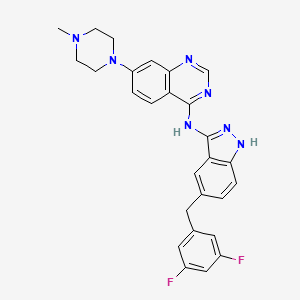
![3-(2,3-Dibromo-4,5-dihydroxyphenyl)-5-[4-(4-ethoxyphenoxy)phenyl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B15135502.png)
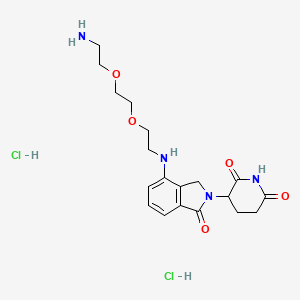
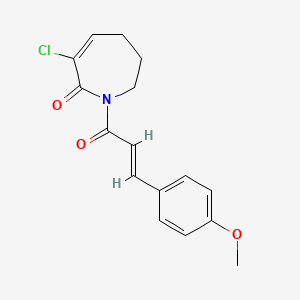
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
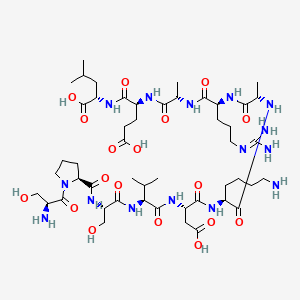
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
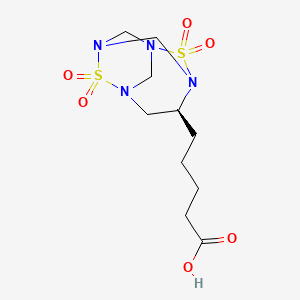
![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)
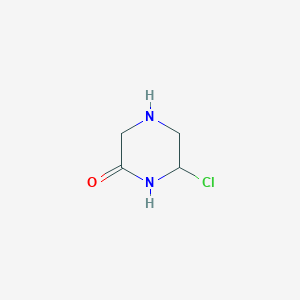
![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
